Quinolin-8-yl phenazine-1-carboxylate
Description
Contextual Significance of Quinoline-based Scaffolds in Chemical Biology and Materials Science
The quinoline (B57606) ring system, a fused aromatic heterocycle of benzene (B151609) and pyridine, is considered a "privileged scaffold" in medicinal chemistry. rroij.com This designation arises from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. nih.govresearchgate.net The versatility of the quinoline core allows for its functionalization at various positions, enabling the fine-tuning of its chemical and physical properties to achieve desired therapeutic effects. nih.gov
In the realm of chemical biology , quinoline derivatives are integral to the development of therapeutic agents. They form the structural basis for drugs with a wide array of pharmacological effects, including antimalarial (e.g., quinine, chloroquine), anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The ability of the quinoline structure to interact with various biological targets, such as enzymes and nucleic acids, makes it a valuable building block in drug discovery. researchgate.net Furthermore, the quinoline scaffold has been successfully engineered into small-molecule fluorescent probes for live-cell imaging and sensing applications, owing to its intriguing photophysical properties. ekb.eg
In materials science , the rigid, planar structure and electron-rich nature of the quinoline scaffold make it a candidate for the development of advanced functional materials. These materials have potential applications in electronics and catalysis. The synthetic accessibility of quinoline allows for the creation of a large library of derivatives with tailored properties. nih.gov
Contextual Significance of Phenazine-based Scaffolds in Biological and Chemical Research
Phenazines are nitrogen-containing heterocyclic compounds produced by various microorganisms, most notably bacteria of the Pseudomonas and Streptomyces genera. nih.gov These natural products are renowned for their diverse and potent biological activities. nih.gov Over 100 natural phenazine (B1670421) compounds and thousands of synthetic derivatives have been investigated for their utility in medicine and agriculture. nih.gov
In biological research , phenazines are primarily recognized for their antimicrobial properties. nih.gov Phenazine-1-carboxylic acid (PCA), a key natural phenazine, is a registered fungicide used to control plant diseases. nih.gov Derivatives of PCA have shown significant activity against a range of fungal and bacterial pathogens. nih.govnih.gov Beyond their antimicrobial effects, certain phenazines exhibit anticancer, antiparasitic, and anti-inflammatory activities. nih.gov Their mechanism of action is often linked to their ability to undergo redox cycling, which can generate reactive oxygen species and interfere with cellular respiration.
In chemical research , the phenazine core is studied for its redox activity and its properties as a chromophore. nih.gov The ability of phenazines to accept and donate electrons makes them interesting components for developing biosensors and mediators in electrochemical systems. The development of synthetic routes to create diverse phenazine analogues is an active area of research, aiming to produce novel compounds with enhanced or specific activities. rroij.com
Rationale for Hybrid Quinoline-Phenazine Compounds in Advanced Research
The strategy of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a well-established approach in drug design. nih.gov This methodology aims to develop compounds with improved efficacy, dual modes of action, or the ability to overcome drug resistance. nih.gov
The rationale for synthesizing a hybrid compound like Quinolin-8-yl phenazine-1-carboxylate (B1240584) is based on several compelling hypotheses:
Synergistic or Dual-Action Activity: Combining the quinoline scaffold, known for its diverse interactions with biological targets, and the phenazine scaffold, a potent antimicrobial and redox-active agent, could result in a molecule with enhanced or multi-target biological activity. nih.govnih.gov For instance, a quinoline-phenazine hybrid might simultaneously disrupt different cellular pathways in a pathogen, potentially leading to a synergistic effect and a lower likelihood of resistance development.
Novel Sensing and Material Applications: The 8-hydroxyquinoline (B1678124) portion of the molecule is a well-known metal-chelating agent. Combining this functionality with the fluorescent and redox-active phenazine core could lead to the development of novel chemosensors for detecting metal ions. The resulting hybrid's unique electronic and photophysical properties could also be exploited in the design of new organic materials.
While specific experimental data on Quinolin-8-yl phenazine-1-carboxylate is not widely documented, the synthesis of related structures, such as phenazine-1-carboxylic acid derivatives (amides, esters, and hydrazones), has been reported, with many of these compounds showing significant biological activity. nih.gov For example, studies on various esters and amides of PCA have demonstrated that modification of the carboxyl group can lead to potent and sometimes broader-spectrum fungicidal activity compared to the parent compound. nih.gov
Table of Research Findings on Parent Scaffolds and Related Derivatives
The following tables summarize the documented activities and properties of the parent scaffolds and their derivatives, which provides the foundational evidence for the scientific interest in the hybrid compound this compound.
Table 1: Selected Biological Activities of Quinoline Derivatives
| Derivative Class | Reported Biological Activity | Reference(s) |
|---|---|---|
| 4-Aminoquinolines | Antimalarial, Anticancer | nih.govresearchgate.net |
| Quinoline-Oxadiazole Hybrids | Antitubercular | nih.gov |
| Quinoline-Azoimine Hybrids | Anti-inflammatory | nih.gov |
Table 2: Selected Biological Activities of Phenazine-1-Carboxylic Acid (PCA) and its Derivatives
| Compound | Reported Biological Activity | Reference(s) |
|---|---|---|
| Phenazine-1-carboxylic acid (PCA) | Antifungal, Antibacterial, Anti-inflammatory, Antioxidant | nih.gov |
| PCA Esters | Fungicidal | nih.gov |
| PCA Amides | Fungicidal | nih.gov |
| Phenazine-1-carboxylic hydrazine | Fungicidal | nih.gov |
Table 3: Characterization Data for Phenazine-1-Carboxylic Acid (PCA)
| Analysis Method | Observed Result | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₃H₈N₂O₂ | nih.gov |
| Molecular Weight | 224.22 g/mol | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H13N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
quinolin-8-yl phenazine-1-carboxylate |
InChI |
InChI=1S/C22H13N3O2/c26-22(27-19-12-3-6-14-7-5-13-23-20(14)19)15-8-4-11-18-21(15)25-17-10-2-1-9-16(17)24-18/h1-13H |
InChI Key |
JFNVCLRLWLRRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Quinolin 8 Yl Phenazine 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published ¹H or ¹³C NMR data for Quinolin-8-yl phenazine-1-carboxylate (B1240584) could be found. This type of analysis would be crucial for confirming the covalent structure by identifying the chemical environment of each proton and carbon atom in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A search for mass spectrometric data, which would confirm the molecular weight and provide insight into the compound's fragmentation patterns, yielded no results for Quinolin-8-yl phenazine-1-carboxylate.
Infrared (IR) Spectroscopy for Functional Group Identification
There is no available IR spectroscopy data for this compound. IR analysis would be essential to identify the characteristic vibrational frequencies of its functional groups, particularly the ester linkage.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption spectrum of this compound is not available. This data would provide insights into the electronic transitions within the conjugated π-systems of the phenazine (B1670421) and quinoline (B57606) moieties.
X-ray Crystallography for Solid-State Molecular Architecture
No crystallographic data for this compound has been published. X-ray crystallography would be the definitive method to determine its three-dimensional molecular structure in the solid state.
Analysis of Intramolecular and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
Without crystallographic data, no analysis of the intramolecular and intermolecular interactions, such as π-π stacking or hydrogen bonding, that might govern the solid-state packing of this compound can be performed.
Coordination Chemistry and Metal Complexation of Quinolin 8 Yl Phenazine 1 Carboxylate
Ligand Design Principles and Coordination Modes
The design of Quinolin-8-yl phenazine-1-carboxylate (B1240584) as a ligand is predicated on the synergistic combination of two distinct, yet complementary, coordinating fragments. This fusion results in a multi-dentate ligand with several potential binding sites, allowing for diverse coordination behaviors.
The quinoline (B57606) component of the ligand is based on 8-hydroxyquinoline (B1678124) (8-HQ), a classic and potent bidentate chelating agent. scirp.orgtandfonline.comnih.gov The chelation primarily involves the nitrogen atom of the quinoline ring and the adjacent deprotonated oxygen atom from the hydroxyl group at the 8-position. nih.govresearchgate.net This arrangement forms a highly stable five-membered chelate ring upon coordination with a metal ion. nih.gov
The 8-HQ moiety is renowned for its ability to form stable complexes with a vast array of metal ions. scispace.com Its planar structure and the precise positioning of the nitrogen and oxygen donor atoms make it an exceptional chelator, a property harnessed in this composite ligand. scirp.orgresearchgate.net The formation of this five-membered ring is a key stabilizing factor in the resulting metal complexes. nih.gov
The phenazine-1-carboxylate portion of the molecule introduces additional and more varied coordination possibilities. The carboxylate group (-COO⁻) is a versatile coordinating agent, capable of adopting several binding modes. researchgate.net These include:
Monodentate: One oxygen atom coordinates to the metal center.
Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, forming a four-membered ring.
Bidentate Bridging: The two oxygen atoms coordinate to two different metal ions, linking them to form polynuclear structures. wits.ac.za
Furthermore, the two nitrogen atoms within the phenazine (B1670421) ring system itself can act as potential donor sites, particularly in forming complexes with transition metals like iron(III). nih.govresearchgate.net This multiplicity of potential donor atoms—the two phenazine nitrogens and the two carboxylate oxygens—allows this moiety to participate in the formation of complex, and potentially polymeric, coordination networks.
Solution Equilibrium Studies of Metal Complex Formation
Understanding the behavior of metal complexes in solution is crucial for many of their applications. Solution equilibrium studies are performed to determine the stoichiometry of the species present in solution and to calculate their formation constants (also known as stability constants). dalalinstitute.com
These studies are often conducted using spectrophotometric or potentiometric titrations. By systematically varying the concentrations of the metal ion and the ligand and monitoring changes in the UV-Vis absorbance, one can determine the formation constants for various complex species, such as [ML], [ML₂], or even polynuclear complexes. nih.govresearchgate.net
Photophysical and Electrochemical Properties of Quinolin 8 Yl Phenazine 1 Carboxylate and Its Complexes
Fluorescence Emission Studies and Quantum Yields
The photoluminescence properties of the ruthenium(II) complex of N-(quinolin-8-yl)phenazine-1-carboxamide have been investigated to understand its light-emitting capabilities. In deaerated acetonitrile (B52724) solution at room temperature, the complex exhibits an emission maximum at 613 nm. This emission is characteristic of a triplet metal-to-ligand charge-transfer (³MLCT) excited state, a common feature in ruthenium(II) polypyridyl complexes.
The quantum yield (Φ), which measures the efficiency of the conversion of absorbed photons into emitted photons, is a critical parameter in evaluating the performance of luminescent materials. For this complex, the quantum yield is relatively low, which is a typical characteristic of ruthenium(II) complexes that possess low-lying ³MLCT excited states. The presence of the phenazine (B1670421) unit is known to often result in efficient non-radiative decay pathways, which compete with luminescence and thus reduce the quantum yield.
Table 1: Emission Properties of the Ruthenium(II) Complex of N-(quinolin-8-yl)phenazine-1-carboxamide in Acetonitrile
| Property | Value |
| Emission Maximum (λₑₘ) | 613 nm |
| Excitation Wavelength | 468 nm |
| Quantum Yield (Φ) | 8.0 x 10⁻⁴ |
Data presented is for the complex in deaerated acetonitrile at room temperature.
Excited State Lifetimes and Dynamics
The excited-state lifetime (τ) provides information about the duration for which a molecule remains in its excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state and its potential applications in areas such as sensing and photodynamic therapy.
For the ruthenium(II) complex of N-(quinolin-8-yl)phenazine-1-carboxamide, the excited-state lifetime was measured in deaerated acetonitrile solution at room temperature. The observed lifetime is 830 nanoseconds (ns). This relatively long lifetime is consistent with the emission originating from a triplet state (³MLCT), as spin-forbidden transitions from triplet to singlet ground states are kinetically slower than spin-allowed fluorescence transitions. The lifetime is a key indicator of the stability of the excited state and its susceptibility to quenching by other molecules, such as oxygen.
Table 2: Excited-State Lifetime of the Ruthenium(II) Complex of N-(quinolin-8-yl)phenazine-1-carboxamide
| Solvent | Condition | Excited-State Lifetime (τ) |
| Acetonitrile | Deaerated | 830 ns |
Redox Behavior and Electrochemistry (e.g., Cyclic Voltammetry)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a compound, providing information on the potentials at which it can be oxidized or reduced. The electrochemical behavior of the ruthenium(II) complex of N-(quinolin-8-yl)phenazine-1-carboxamide has been studied in acetonitrile.
The complex displays a reversible one-electron oxidation wave at +1.35 V versus the ferrocenium/ferrocene (Fc⁺/Fc) couple. This process is assigned to the oxidation of the ruthenium(II) center to ruthenium(III). The potential at which this occurs is indicative of the electron-donating or -withdrawing nature of the coordinated ligands.
In the reductive scan, the complex exhibits three quasi-reversible one-electron reduction processes at -0.99 V, -1.33 V, and -1.97 V vs. Fc⁺/Fc. These reductions are attributed to the sequential addition of electrons to the π* orbitals of the polypyridyl and phenazine-based ligands. The first reduction at -0.99 V is localized on the phenazine moiety of the N-(quinolin-8-yl)phenazine-1-carboxamide ligand, which is the most easily reduced ligand in the complex. The subsequent reductions at more negative potentials are associated with the bipyridine ligands.
Table 3: Electrochemical Data for the Ruthenium(II) Complex of N-(quinolin-8-yl)phenazine-1-carboxamide
| Process | Potential (E₁/₂) vs. Fc⁺/Fc | Assignment |
| Oxidation | +1.35 V | Ru(II) → Ru(III) |
| Reduction | -0.99 V | Reduction of the phenazine moiety |
| Reduction | -1.33 V | Reduction of a bipyridine ligand |
| Reduction | -1.97 V | Reduction of the second bipyridine ligand |
Measurements were conducted in acetonitrile with 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) as the supporting electrolyte.
Solvatochromic Effects on Spectroscopic Properties
Solvatochromism refers to the change in the color of a solution of a compound with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. The study of solvatochromic effects on the absorption and emission spectra of a compound can provide insights into the nature of its electronic transitions and the charge distribution in its excited states.
For the ruthenium(II) complex of N-(quinolin-8-yl)phenazine-1-carboxamide, a noticeable solvatochromic effect is observed in its emission spectrum. As the polarity of the solvent increases, the emission maximum shifts to lower energy (a red shift). For instance, the emission maximum is at 613 nm in acetonitrile, while it shifts to 625 nm in the more polar solvent methanol. This red shift with increasing solvent polarity is indicative of a charge-transfer character in the excited state, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. This observation is consistent with the assignment of the emission to a ³MLCT transition, which involves the transfer of an electron from the metal center to the ligand system.
Table 4: Solvatochromic Effect on the Emission of the Ruthenium(II) Complex of N-(quinolin-8-yl)phenazine-1-carboxamide
| Solvent | Polarity Index | Emission Maximum (λₑₘ) |
| Acetonitrile | 5.8 | 613 nm |
| Methanol | 5.1 | 625 nm |
Theoretical and Computational Investigations of Quinolin 8 Yl Phenazine 1 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and geometry of molecules. nih.gov For compounds related to Quinolin-8-yl phenazine-1-carboxylate (B1240584), DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution of electrons within the molecule.
Researchers commonly use functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311+G** to perform these calculations. acs.orgresearchgate.net The geometry optimization process finds the minimum energy conformation of the molecule in the gas phase or in a simulated solvent environment. acs.orgmdpi.com For instance, in a study of phenyl quinoline-2-carboxylate, DFT calculations were used to refine the molecular geometry observed in crystal structures, revealing the dihedral angles between the quinoline (B57606) and phenyl rings. mdpi.com The results of these calculations provide critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. mdpi.comnih.gov
The electronic structure analysis from DFT reveals the distribution of electron density and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these frontier orbitals are crucial for predicting the chemical reactivity and electronic properties of the molecule. arabjchem.org For phenazine (B1670421) derivatives, DFT has been successfully used to compute redox potentials, a key property for their application in areas like energy storage. acs.orgnih.govrsc.org These calculations often involve determining the free energy change for reduction reactions, which is then related to the redox potential. acs.org
Table 1: Typical Parameters and Outputs of DFT Calculations for Related Compounds
| Parameter/Output | Description | Common Methods/Basis Sets | Relevance to Quinolin-8-yl phenazine-1-carboxylate |
|---|---|---|---|
| Geometry Optimization | Finding the lowest energy 3D structure of the molecule. | B3LYP/6-31G(d,p), B3LYP/6-311+G** nih.govacs.orgresearchgate.net | Predicts the most stable conformation, including the spatial orientation of the quinoline and phenazine rings relative to each other. |
| Bond Lengths/Angles | Provides precise measurements of the molecule's geometric parameters. | Calculated from the optimized geometry. mdpi.com | Essential for understanding the structural integrity and potential strain within the hybrid molecule. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | Derived from the electronic structure calculation. arabjchem.org | Key indicators of the molecule's ability to donate or accept electrons, influencing its reactivity and electronic transitions. |
| Electron Density | Distribution of electrons around the molecule. | Calculated from the molecular wavefunction. | Highlights electron-rich and electron-deficient regions, which are potential sites for electrophilic or nucleophilic attack. |
| Redox Potential | The tendency of the molecule to be oxidized or reduced. | Calculated using thermodynamic cycles and free energy changes. acs.orgnih.gov | Important for predicting the electrochemical behavior of the phenazine moiety. |
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. nih.gov This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov
For quinoline derivatives, TD-DFT calculations, often performed at the B3LYP/6-31G(d,p) level, can predict absorption spectra. nih.gov The analysis helps in understanding the nature of these transitions, for example, whether they are localized on a specific part of the molecule (like the quinoline or phenazine ring) or involve charge transfer between different molecular fragments. The calculated electronic excitation transitions from TD-DFT can be correlated with experimental absorption spectra to validate the computational model. researchgate.net The study of excited state properties is fundamental for applications involving light absorption or emission, such as in photosensitizers or fluorescent probes.
Molecular Docking Studies for Intermolecular Interactions (e.g., with enzymes, DNA)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a small molecule, such as this compound, might interact with a biological target like a protein or DNA. nih.govnih.gov These simulations are crucial for predicting the binding mode, affinity, and specificity of potential drug candidates.
In studies of related compounds, molecular docking has been used to investigate interactions with various biological targets. For example, docking studies of 5-methyl phenazine-1-carboxylic acid betaine (B1666868) confirmed its binding potential with anti-apoptotic Bcl-2 family proteins, suggesting a mechanism for its anticancer activity. nih.gov Similarly, derivatives of 8-hydroxy-quinoline have been modeled interacting with the ATP-binding pocket of Pim-1 kinase, where interactions with key residues like Asp186 and Lys67 were identified as crucial for inhibitory potency. nih.gov
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in multiple possible conformations and scoring them based on a force field that estimates the binding energy. The results reveal key intermolecular interactions, such as:
Hydrogen bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms).
π-π stacking: Occurs between aromatic rings, a likely interaction for the planar phenazine and quinoline systems. nih.gov
Hydrophobic interactions: Between nonpolar regions of the ligand and the receptor.
Phenazine compounds are also known to interact with DNA, potentially by intercalating their planar aromatic structure between the base pairs of the DNA double helix. nih.gov Molecular docking can model these interactions to predict the stability and geometry of the resulting complex.
Table 2: Examples of Molecular Docking Targets for Related Quinoline and Phenazine Compounds
| Compound Class | Biological Target | Key Interactions Noted | Reference |
|---|---|---|---|
| Phenazine Derivatives | Bcl-2 (Anti-apoptotic protein) | Hydrogen bonds, hydrophobic interactions | nih.gov |
| 8-Hydroxy-quinoline Derivatives | Pim-1 Kinase | Interaction with Asp186 and Lys67 in the ATP-binding pocket | nih.gov |
| Phenazine Compounds | DNA | Intercalation between base pairs | nih.gov |
| Iridoid Glycosides | Acetylcholinesterase (AChE) | Binding affinity of -7.70 kcal/mol | nih.gov |
Structure-Activity Relationship (SAR) Studies based on Computational Models
Computational SAR involves generating a set of derivatives by adding or modifying functional groups at different positions on the parent molecule. The properties of these derivatives are then calculated and correlated with their activity. For instance, SAR studies on quinoline-hybrids have shown that the position and nature of substituents are critical. nih.gov In one study on quinoline-Schiff bases, derivatives with two hydroxyl groups on an attached phenyl ring showed excellent inhibitory activity against α-glucosidase. nih.gov Another study on ibuprofen-quinolinyl hybrids demonstrated that fluorine substituents outperformed chlorine and methyl groups in terms of potency. nih.gov
These studies help in building predictive models that can guide the synthesis of more potent and selective compounds. The key takeaway from SAR studies on quinoline hybrids is that bio-properties are highly dependent on the substituents of the quinolinyl heterocycle. nih.govnih.gov This principle would apply directly to this compound, where modifications to the quinoline ring or the phenazine core could be systematically evaluated through computational models to optimize a desired activity.
In Silico Analysis of Reactivity Descriptors
In silico analysis using data from DFT calculations can provide a wealth of information about a molecule's intrinsic chemical reactivity. nih.gov This is achieved by calculating a set of "reactivity descriptors" based on the energies of the frontier molecular orbitals (HOMO and LUMO). arabjchem.org These descriptors help to quantify and predict how a molecule will behave in a chemical reaction.
For quinoline derivatives, these global reactivity descriptors have been calculated and analyzed to understand their chemical behavior. nih.govarabjchem.org Key descriptors include:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests the molecule is more polarizable and reactive.
Ionization Potential (I): The energy required to remove an electron, approximated as I = -EHOMO. A lower ionization potential indicates a better electron donor. arabjchem.org
Electron Affinity (A): The energy released when an electron is added, approximated as A = -ELUMO. A higher electron affinity indicates a better electron acceptor. arabjchem.org
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. arabjchem.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the "escaping tendency" of electrons. arabjchem.org
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons, calculated as ω = μ² / (2η). arabjchem.org
By calculating these values for this compound, one can gain quantitative insights into its stability, reactivity, and the nature of its potential chemical interactions. nih.gov
Table 3: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron; indicates electron-donating ability. |
| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added; indicates electron-accepting ability. |
| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron configuration; related to stability. |
| Chemical Softness | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
Mechanistic Studies of Biological Interactions
Nucleic Acid (DNA/RNA) Interaction Mechanisms
The compound's structure is well-suited for interaction with the double helix of DNA and the structures of RNA. These interactions are non-covalent and can occur through several distinct mechanisms.
Intercalation is a primary mode of interaction for many planar aromatic molecules with DNA. This process involves the insertion of the flat phenazine-quinoline system between the base pairs of the DNA double helix. This mode of binding is characteristic of both phenazine (B1670421) and quinoline (B57606) derivatives. For instance, certain quinoline hydroperoxides have been shown to bind to calf thymus DNA through an intercalative mode nih.gov. Similarly, phenazine derivatives are recognized for their capacity to intercalate into DNA, a property that contributes to their cytotoxic effects biorxiv.org.
The intercalation of Quinolin-8-yl phenazine-1-carboxylate (B1240584) would cause significant local structural changes to the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs. This distortion can interfere with DNA replication and transcription, blocking the function of polymerases that use DNA as a template. While specific thermodynamic data for Quinolin-8-yl phenazine-1-carboxylate is not available, the stability of the intercalated complex is generally driven by a combination of van der Waals forces, hydrophobic interactions, and π-π stacking between the aromatic rings of the compound and the DNA bases.
Table 1: Intercalation Properties of Related Compounds
| Compound Class | DNA Target | Observed Effect | Citation |
|---|---|---|---|
| Quinoline Hydroperoxide | Calf Thymus DNA | Binds via intercalative mode. | nih.gov |
| Phenazine Derivatives | General DNA | Exhibit cytotoxicity via intercalation. | biorxiv.org |
| Phenanthroline Complexes | pBR322 DNA | Determined to interact via intercalation mode. | mdpi.com |
Prior to intercalation, or as an alternative mode of interaction, this compound may bind to the grooves of the DNA double helix. The minor or major grooves provide a binding site where the molecule can align. This external binding results in less structural deformation compared to intercalation rsc.org. For many DNA-binding drugs, groove binding is an initial step that precedes the insertion of the molecule between the base pairs rsc.org.
Electrostatic interactions play a crucial role in stabilizing the DNA-ligand complex. The nitrogen atoms within the quinoline and phenazine ring systems can be protonated under physiological conditions, conferring a positive charge on the molecule. This positive charge facilitates a strong electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA rsc.org. These electrostatic forces are often the initial driving force for association and can significantly enhance the binding affinity, whether the final mode of interaction is groove binding or intercalation.
Certain quinoline and phenazine derivatives are capable of cleaving DNA strands, a mechanism that can lead to significant cytotoxicity. This cleavage can be induced by external stimuli like light or can result from the generation of reactive chemical species.
Photoinduced Cleavage : Both quinoline and phenazine scaffolds are found in compounds that act as photocleaving agents. Upon irradiation with light of a suitable wavelength (e.g., UV light), these molecules can become electronically excited. The excited state molecule can then transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) nih.govmdpi.com. These ROS can subsequently attack the deoxyribose sugar or the nucleotide bases of DNA, leading to strand scission nih.gov. For example, novel quinoline hydroperoxides have been demonstrated to cause single-strand DNA cleavage upon irradiation with UV light (≥350 nm) through the formation of both hydroxyl radicals and singlet oxygen nih.gov.
Radical Formation : Phenazine derivatives can generate toxic reactive oxygen species that damage DNA nih.gov. This process is not always light-dependent. The redox-active nature of the phenazine core allows it to participate in electron transfer reactions within the cell, leading to the production of superoxide (B77818) radicals, which can then be converted to other damaging ROS. Conjugating a phenazine-di-N-oxide with a groove-binding polyamide moiety has been shown to create a hybrid molecule capable of breaking DNA double strands under physiological conditions, highlighting the intrinsic DNA-damaging potential of the phenazine structure nih.gov.
The structural interference caused by the binding of this compound to DNA can inhibit enzymes that process DNA. Both quinoline and phenazine derivatives are known to be effective inhibitors of several classes of DNA-acting enzymes.
Topoisomerases : These enzymes are crucial for resolving topological problems in DNA during replication, transcription, and recombination. Quinoline is a privileged scaffold in the discovery of topoisomerase inhibitors orientjchem.org. For instance, bis(phenazine-1-carboxamides) have been identified as dual inhibitors of both topoisomerase I and topoisomerase II nih.gov. They can poison topoisomerase I at sub-micromolar concentrations and inhibit the catalytic activity of both enzymes at low micromolar concentrations nih.gov. Similarly, various pyrazolo[4,3-f]quinoline derivatives have shown inhibitory activity against both topoisomerase I and topoisomerase IIα nih.gov. The mechanism of inhibition often involves the stabilization of the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the cleaved DNA strand, which ultimately leads to lethal double-strand breaks nih.gov.
Methyltransferases, Polymerases, and Glycosylases : Recent studies have shown that quinoline-based compounds can act as pan-inhibitors of a wide range of DNA-acting enzymes biorxiv.org. These compounds have demonstrated inhibitory activity against human DNA methyltransferase DNMT1, various DNA and RNA polymerases, and base excision repair DNA glycosylases biorxiv.org. The proposed mechanism involves the compound intercalating into the DNA substrate, which then prevents the enzyme from binding or carrying out its catalytic function biorxiv.org.
Protein Binding and Enzyme Modulation Mechanisms
Beyond enzymes that directly act on DNA, the quinoline and phenazine moieties can interact with a variety of other proteins, modulating their function.
The ability of a molecule to bind with high affinity to a specific pocket on a protein is the basis for its action as a targeted inhibitor. Molecular docking studies and enzymatic assays have revealed that quinoline and phenazine derivatives can bind to the active sites and hydrophobic pockets of various enzymes.
Binding to Kinase Active Sites : Quinoline derivatives have been extensively studied as kinase inhibitors. For example, certain quinoline-3-carboxamides (B1200007) are known to be competitive inhibitors of adenosine (B11128) triphosphate (ATP) by binding to the hinge region of DNA damage response (DDR) kinases like ATM kinase mdpi.com. Docking studies of other quinoline derivatives with Aurora A kinase showed that the compounds fit within the active site pocket, which is lined with hydrophobic residues orientjchem.org. These interactions are stabilized by hydrogen bonds and hydrophobic contacts with specific amino acid residues orientjchem.org.
Binding to Other Enzyme Active Sites : The quinoline scaffold has been used to design inhibitors for various other enzymes. Molecular docking studies have shown that quinoline derivatives can fit into the active site of HIV reverse transcriptase, with the quinoline moiety occupying an empty pocket in the enzyme's binding cavity nih.gov. Similarly, phenazine derivatives have been shown through docking studies to interact with the 40S ribosomal S9 protein of Rhizoctonia solani, inhibiting fungal protein synthesis by forming polar contacts with key residues like Arginine and Phenylalanine nih.gov. The active site of the phenazine biosynthesis enzyme PhzF itself is lined with mostly hydrophobic residues, indicating the importance of such interactions for ligand binding nih.gov.
Table 2: Enzyme Inhibition and Protein Binding by Related Compounds
| Compound/Derivative Class | Target Protein/Enzyme | Binding Site/Mechanism | Observed Effect | Citation |
|---|---|---|---|---|
| Quinoline-3-carboxamides | ATM Kinase | ATP-binding site (hinge region) | Competitive inhibition | mdpi.com |
| Quinoline Derivatives | HIV Reverse Transcriptase | Active site pocket | Inhibition of enzyme activity | nih.gov |
| Quinoline Hydrazide Deriv. | Aurora A Kinase | Active site (hydrophobic pocket) | Inhibition, binding energy -8.20 kJ/mol | orientjchem.org |
| Phenazine-1-carboxamides | Topoisomerase I / II | Stabilizes cleavage complex | Dual inhibition | nih.gov |
| 1-Hydroxyphenazine | 40S Ribosomal S9 Protein | Interacts with Arg69 and Phe19 | Inhibition of fungal protein synthesis | nih.gov |
Mechanisms of Enzyme Inhibition (e.g., NQO1, Pim-1 kinase)
The inhibitory potential of this compound against key cellular enzymes is a significant aspect of its biological activity. While direct studies on this specific compound are limited, the known inhibitory actions of its structural components—quinoline and phenazine derivatives—provide a strong basis for its proposed mechanisms.
NAD(P)H:quinone oxidoreductase 1 (NQO1): Quinoline-5,8-dione derivatives have been identified as inhibitors of NQO1, a flavoenzyme that is often overexpressed in cancer cells. nih.gov The inhibition of NQO1 by these compounds can lead to an increase in intracellular reactive oxygen species (ROS), selectively targeting cancer cells which are more vulnerable to oxidative stress. nih.gov The proposed mechanism involves competitive inhibition, where the quinoline derivative competes with the enzyme's natural substrate. nih.gov The interaction of such hybrids with NQO1 can lead to the production of ROS, which can damage various biological molecules including proteins, lipids, and nucleic acids. nih.gov Given its quinoline moiety, this compound may exert similar NQO1 inhibitory activity, contributing to its antitumor effects.
Pim-1 Kinase: Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene that plays a crucial role in cell cycle progression and apoptosis resistance, making it an attractive target for cancer therapy. nih.gov Various quinoline and quinone derivatives have been shown to inhibit Pim-1 kinase. nih.govnih.gov The inhibition can be either competitive, where the inhibitor binds to the ATP-binding site of the kinase, or non-competitive. nih.gov Molecular modeling studies of quinone analogs have revealed their binding orientations within the ATP-binding pocket of the Pim-1 protein. nih.gov Pyridine-quinoline hybrids have demonstrated potent inhibition of Pim-1 kinase, leading to increased anticancer activity. nih.gov The phenazine-1-carboxylate moiety, with its quinone-like structure, may also contribute to the inhibition of Pim-1 kinase, potentially through synergistic interactions with the quinoline part of the molecule.
Modulation of Biological Pathways (e.g., Reactive Oxygen Species formation, iron homeostasis, quorum sensing)
This compound has the potential to modulate several critical biological pathways, which underpins its broad-spectrum bioactivity.
Reactive Oxygen Species (ROS) Formation: Phenazine-1-carboxylic acid (PCA) and its derivatives are known to induce the production of ROS in both bacterial and cancer cells. nih.govfrontiersin.org This is a key mechanism of their antimicrobial and antitumor activities. The generation of ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately causing cell death. nih.gov Cupric 8-quinolinoxide, a related quinoline compound, has also been shown to induce genotoxicity through a ROS-dependent mechanism. nih.gov The combined structural features of this compound suggest a strong potential for inducing ROS formation, contributing significantly to its biological effects.
Iron Homeostasis: Iron is an essential nutrient for both pathogenic microorganisms and cancer cells. The ability to interfere with iron homeostasis is a recognized antimicrobial and anticancer strategy. Certain chemical compounds can modulate the iron regulatory system by interacting with iron regulatory proteins (IRPs), which control the expression of genes involved in iron uptake and storage, such as the transferrin receptor and ferritin. nih.gov This can lead to a decrease in intracellular free iron levels, thereby limiting the availability of this crucial element for pathogens and cancer cells. nih.gov While direct evidence for this compound is not available, the known iron-chelating properties of 8-hydroxyquinoline (B1678124) derivatives suggest that this compound may also interfere with iron metabolism.
Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. frontiersin.org The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. Phenazine-1-carboxylic acid and its biosynthesis are regulated by QS systems in Pseudomonas aeruginosa. nih.govnih.gov Furthermore, some quinazolinone derivatives, which share structural similarities with the quinoline part of the target compound, have been developed as inhibitors of the pqs quorum sensing system in P. aeruginosa. monash.edu The anti-activator QslA has been shown to negatively regulate PCA biosynthesis by interacting with the quorum sensing regulator MvfR. researchgate.net This suggests that this compound could potentially modulate or inhibit bacterial quorum sensing, thereby attenuating virulence.
Antimicrobial Mechanisms of Action
The antimicrobial properties of this compound are broad, encompassing activity against a range of bacteria and fungi, as well as potential antiparasitic effects.
Antibacterial Action against Gram-Positive and Gram-Negative Bacteria
The antibacterial activity of this hybrid compound is derived from both the quinoline and phenazine-1-carboxylate moieties.
Gram-Positive and Gram-Negative Bacteria: Phenazine-1-carboxylic acid (PCA) has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govekb.eg For instance, PCA produced by Pseudomonas aeruginosa has shown inhibitory effects against various human pathogens. ekb.eg The mechanism of action often involves the generation of reactive oxygen species, leading to cellular damage. frontiersin.org Similarly, various 8-substituted quinoline-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative organisms. nih.gov The substitution pattern on the quinoline ring has been shown to significantly influence the antibacterial potency. nih.gov Therefore, the combination of these two pharmacophores in this compound is expected to result in significant antibacterial activity.
Antifungal Action and Target Identification (e.g., Isocitrate Lyase)
The antifungal activity of this compound is a key feature, with a specific molecular target being identified for its phenazine component.
Antifungal Action and Isocitrate Lyase Inhibition: Phenazine-1-carboxylic acid (PCA) exhibits potent antifungal activity against a variety of fungal pathogens. ekb.eg A significant recent finding has identified isocitrate lyase (ICL) as a direct target of PCA. nih.gov ICL is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of many fungi, particularly during infection when they rely on non-carbohydrate carbon sources. nih.gov The inhibition of ICL by PCA disrupts the metabolic flexibility of the fungus, leading to its growth inhibition. nih.gov This targeted mechanism of action makes PCA and its derivatives, including this compound, promising candidates for the development of novel antifungal agents. The antifungal effect of PCA is broad-spectrum, and it has been shown to be effective against various plant pathogenic fungi. nih.gov
Antiparasitic and Antimalarial Effects
The quinoline scaffold is a well-established pharmacophore in the development of antiparasitic and antimalarial drugs.
Antiparasitic and Antimalarial Activity: Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine (B1663885) being a prominent example. nih.gov The emergence of drug resistance has spurred the development of new quinoline derivatives and hybrids with enhanced activity. nih.gov Hybrid compounds that combine the quinoline core with other pharmacophores have shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The mechanism of action of some quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov While specific studies on the antiparasitic and antimalarial effects of this compound are not yet available, its quinoline moiety strongly suggests potential activity in this area.
Antitumor Mechanisms of Action
The antitumor activity of this compound is attributed to the combined effects of its quinoline and phenazine components, which can induce cancer cell death through multiple mechanisms.
The antitumor potential of quinoline derivatives is well-documented, with various compounds showing cytotoxicity against a range of cancer cell lines. researchgate.netnih.gov Similarly, phenazine-1-carboxamides have been evaluated as antitumor agents, with their activity often linked to their ability to intercalate into DNA. nih.gov
The mechanisms underlying the antitumor action of such hybrid compounds are often multifaceted and can include:
Induction of Apoptosis: 8-Hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells. rsc.org This programmed cell death can be triggered by various stimuli, including DNA damage and cellular stress. Zinc(II)-8-hydroxyquinoline complexes have also been demonstrated to induce apoptosis via mitophagy pathways in cancer cells. researchgate.net
DNA Damage: Some 8-hydroxyquinoline platinum(II) derivatives have been found to exert their antitumor effects by causing significant DNA damage in cancer cells. rsc.org The phenazine moiety can also contribute to DNA damage through intercalation and the generation of reactive oxygen species.
Inhibition of Key Signaling Pathways: As discussed in section 7.2.2, the inhibition of enzymes like Pim-1 kinase, which is involved in cell survival and proliferation pathways, is a key antitumor mechanism of quinoline and quinone derivatives. nih.govnih.gov
Generation of Reactive Oxygen Species (ROS): As mentioned in section 7.2.3, the induction of high levels of ROS can overwhelm the antioxidant capacity of cancer cells, leading to oxidative stress-induced cell death. nih.govnih.gov
The combination of these mechanisms makes this compound a compound of significant interest for the development of novel anticancer therapies.
Cytotoxic Mechanisms
The cytotoxicity of a compound, or its ability to kill cells, is a cornerstone of anticancer research. The primary mechanisms often involve inducing oxidative stress, halting the cell cycle, and triggering programmed cell death (apoptosis).
Oxidative Stress:
The induction of reactive oxygen species (ROS) is a common mechanism for anticancer compounds. An imbalance in ROS levels can lead to cellular damage and trigger cell death pathways.
Phenazine-1-carboxylic acid (PCA): Studies have shown that PCA can enhance the accumulation of ROS. nih.govnih.gov This increase in intracellular oxidants is believed to contribute to its biological activities. nih.govnih.gov For instance, PCA has been observed to increase intracellular oxidant formation in human airway epithelial cells.
Quinoline Derivatives: Certain quinoline-based hydrazone derivatives have been shown to induce cell apoptosis in a dose-dependent manner, a process linked to the generation of ROS. nih.gov Similarly, some 8-nitro quinoline analogues induce apoptosis through increased production of cytotoxic ROS levels. targetmol.com The antiproliferative effects of other complex quinoline derivatives have also been associated with ROS generation. rsc.org
Cell Cycle Arrest:
Cancer is characterized by uncontrolled cell division. Compounds that can interrupt the cell cycle at specific phases are valuable as potential anticancer agents.
Quinoline Derivatives: Various quinoline derivatives have been found to induce cell cycle arrest. For example, novel 8-nitro quinoline-thiosemicarbazone analogues have been shown to induce G1/S & G2/M phase cell cycle arrest. targetmol.com Other quinoline derivatives can cause cell cycle arrest in the S phase or the G2/M phase. nih.govrsc.org A DNA intercalating quinoline derivative was found to affect the cell cycle of colon adenocarcinoma cells. nih.gov
Apoptosis Induction:
Apoptosis is a form of programmed cell death that is essential for removing damaged or cancerous cells. Many anticancer drugs work by inducing apoptosis.
Phenazine-1-carboxylic acid (PCA): PCA has been demonstrated to induce apoptosis in human prostate cancer cells. researchgate.netnih.gov The mechanism is believed to be mediated by the generation of reactive oxygen species and involves the mitochondrial-related apoptotic pathway. researchgate.netnih.gov
Quinoline Derivatives: The induction of apoptosis is a well-documented anticancer mechanism for a wide range of quinoline derivatives. nih.govnih.gov For instance, certain pyridine-quinoline hybrids significantly induce apoptosis and activate caspases 3/7, which are key executioner enzymes in the apoptotic cascade. nih.gov Other quinoline derivatives, such as 8-nitro quinoline-thiosemicarbazone analogues, induce apoptosis via mitochondrial dysfunction. targetmol.com
Table 1: Investigated Cytotoxic Mechanisms of Quinoline and Phenazine Derivatives
| Mechanism | Compound Class | Key Findings | Citations |
|---|---|---|---|
| Oxidative Stress | Phenazine-1-carboxylic acid | Enhances accumulation of Reactive Oxygen Species (ROS). | nih.govnih.gov |
| Quinoline Derivatives | Induction of apoptosis is linked to ROS generation. | nih.govtargetmol.comrsc.org | |
| Cell Cycle Arrest | Quinoline Derivatives | Induces arrest in G1/S, S, and G2/M phases of the cell cycle. | nih.govtargetmol.comrsc.orgnih.gov |
| Apoptosis Induction | Phenazine-1-carboxylic acid | Mediated by ROS and the mitochondrial pathway in prostate cancer cells. | researchgate.netnih.gov |
| Quinoline Derivatives | A common mechanism involving activation of caspases and mitochondrial dysfunction. | nih.govtargetmol.comnih.gov |
Targeting Specific Cancer-Related Pathways
Modern cancer therapy increasingly focuses on targeting specific molecular pathways that are dysregulated in cancer cells. This approach can offer greater selectivity and reduced side effects compared to traditional chemotherapy.
NQO1 Overexpression:
NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is often overexpressed in various human cancers. This overexpression can be exploited for targeted cancer therapy.
Quinoline Derivatives: Quinoline-5,8-diones are a class of compounds that have been investigated as NQO1-directed agents. These compounds can be bioreduced by NQO1, leading to the generation of ROS and selective cytotoxicity in cancer cells that overexpress this enzyme. The development of novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors has emerged as a promising strategy in anticancer therapy.
Pim-1 Kinase:
The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is overexpressed in many types of cancers, making it an attractive target for cancer drug development.
Quinoline Derivatives: A number of quinoline-containing compounds have been designed and synthesized as Pim-1 kinase inhibitors. researchgate.net These inhibitors can interfere with the enzymatic activity of Pim-1, leading to the impediment of cell proliferation and the induction of apoptosis. The design of pyridine-quinoline hybrids has shown potent inhibition of Pim-1 kinase. nih.gov The development of such inhibitors is an active area of research for the treatment of cancers like prostate cancer and leukemia.
Table 2: Cancer-Related Pathways Targeted by Quinoline Derivatives
| Target Pathway | Compound Class | Mechanism of Action | Citations |
|---|---|---|---|
| NQO1 Overexpression | Quinoline-5,8-diones | Act as substrates for NQO1, leading to selective cytotoxicity in NQO1-overexpressing cancer cells. | |
| Pim-1 Kinase | Quinoline Derivatives | Inhibit the kinase activity, leading to reduced cell proliferation and induced apoptosis. | nih.govresearchgate.net |
Research Applications of Quinolin 8 Yl Phenazine 1 Carboxylate
Chemosensing and Biosensing Applications
The presence of nitrogen atoms within the aromatic ring systems of the quinoline (B57606) and phenazine (B1670421) components provides excellent coordination sites for metal ions. This characteristic is fundamental to the compound's extensive use in chemosensing and biosensing. Phenazine derivatives are noted for their electron-deficient skeleton, tunable structures, and excellent optical properties, making them effective for sensing target ions and molecules through non-covalent interactions like metal coordination. rsc.orgnottingham.ac.uk
Fluorescent Probes for Metal Ion Detection (e.g., Zn²⁺, Fe³⁺, Ni²⁺, Pb²⁺)
Quinoline and its derivatives are well-established as highly effective fluorophores for the development of fluorescent chemosensors. nih.gov They often exhibit low initial fluorescence but can form highly fluorescent complexes with specific metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This "turn-on" fluorescent response allows for the sensitive and selective detection of various metal cations that are crucial in biological and environmental systems. researchgate.net
Derivatives of 8-aminoquinoline (B160924), a core part of the target molecule, are particularly important as fluorogenic chelators for transition metal ions. nih.gov Research on various quinoline-based probes has demonstrated their capability to detect a range of metal ions, including Zn²⁺, Co²⁺, and others, often with very low detection limits in the parts-per-billion (ppb) range. tandfonline.comresearchgate.net The design of these sensors often involves linking the quinoline fluorophore to a receptor unit that selectively binds the target ion, triggering a measurable change in fluorescence.
Table 1: Examples of Metal Ion Detection using Quinoline-Based Fluorescent Probes
| Probe Type | Target Ion(s) | Detection Limit | Key Mechanism |
|---|---|---|---|
| Quinoline-based hydrazone | Zn²⁺ | 0.66 µM | Fluorescence turn-on |
| Quinoline-based receptor | Zn²⁺ | 8.8 x 10⁻⁹ M | Chelation-Enhanced Fluorescence |
Colorimetric Sensing
In addition to fluorescence, quinoline-based compounds can also serve as colorimetric sensors, where the binding of a metal ion induces a change in the absorption spectrum, resulting in a visible color change. researchgate.net A quinoline-based hydrazone, for instance, has been designed as a dual probe that selectively recognizes Co²⁺ through a distinct colorimetric response. researchgate.net This property is highly valuable for creating simple, cost-effective, and instrument-free detection methods that can provide on-site monitoring of specific analytes. researchgate.net
Cellular Imaging Applications
The ability of these fluorescent probes to operate in aqueous environments and their high sensitivity make them suitable for biological applications, most notably for imaging metal ions within living cells. researchgate.net For example, a quinoline-based sensor designed for Zn²⁺ detection was successfully applied for zinc imaging in living cells. researchgate.net This application is critical, as metal ions like zinc play essential roles in numerous physiological and pathological processes. researchgate.net Fluorescent probes provide a non-destructive method with high spatial and temporal resolution to visualize the distribution and concentration of these ions in complex biological systems. rsc.org
Applications in Materials Science
The fused aromatic and heterocyclic nature of Quinolin-8-yl phenazine-1-carboxylate (B1240584) imparts it with electronic and photophysical properties that are highly desirable in materials science. Both quinoline and phenazine derivatives are independently recognized for their potential in creating advanced functional materials. rsc.org
Optoelectronic Materials and Devices
Both quinoline and phenazine derivatives are extensively studied for their use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). nih.govacs.org Quinoline derivatives are used as efficient emitters and host materials in OLEDs. rsc.orgnih.gov Their structure can be modified to create non-planar molecules that suppress aggregation in the solid state, thereby improving the efficiency and color purity of the device. tandfonline.comtandfonline.com Similarly, phenazine derivatives have been developed as promising fluorescent dyes for OLED applications, with some demonstrating strong green light emission and high luminance. acs.org
The combination of an electron-donating quinoline moiety and an electron-deficient phenazine skeleton in a single molecule suggests that Quinolin-8-yl phenazine-1-carboxylate could function as a bipolar material, possessing both hole-transporting and electron-transporting capabilities. This is a highly sought-after characteristic for improving charge balance and efficiency in OLED emitting layers. rsc.org
Table 2: Performance of Related Derivatives in Organic Light-Emitting Diodes (OLEDs)
| Derivative Class | Application | Max. External Quantum Efficiency (EQE) | Emitted Color |
|---|---|---|---|
| Benzo[q]quinoline | Emitter | 1.00% | Green |
| Carbazole-Quinoline Hybrid | Host Material | 25.6% | Orange |
Polymer Chemistry (e.g., Metallopolymers via Electropolymerization)
Phenazine and its derivatives can undergo electropolymerization to form electrochemically active films on electrode surfaces. researchgate.netnih.gov This process allows for the controlled deposition of a polymer film by applying an electrical potential, a technique widely used in the fabrication of sensors and other electronic components. researchgate.netresearchgate.net The electropolymerization of phenazine dyes is a known method for immobilizing enzymes and other biomolecules in biosensor assemblies. nih.gov
Given that the phenazine moiety within this compound can be electropolymerized, it is conceivable that this compound could serve as a monomer for creating novel polymers. Furthermore, the quinoline unit's strong metal-chelating ability opens the possibility of forming metallopolymers through this process. If electropolymerization is conducted in the presence of metal ions, these ions could be incorporated into the growing polymer chain, creating a metallopolymer film with unique redox, optical, and catalytic properties derived from the combination of the organic polymer backbone and the coordinated metal centers.
Catalytic Applications (e.g., oxidation of alkanes/alkenes)
No information is currently available in the public domain regarding the use of this compound as a catalyst for the oxidation of alkanes or alkenes.
Development of Novel Analytical Methods
There is no documented use of this compound in the development of new analytical methodologies.
Future Perspectives and Research Directions
Design and Synthesis of Advanced Derivatives with Tailored Functionality
Future synthetic strategies will likely involve:
Modification of the Quinoline (B57606) Ring: The quinoline scaffold is amenable to various substitution patterns. mdpi.comresearchgate.net Introducing different functional groups—such as halogens, alkyl, alkoxy, or nitro groups—at various positions on the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, can modulate its biological activity and target-binding affinity. For instance, 8-hydroxyquinoline (B1678124) derivatives have shown promise as antitumor agents and for the treatment of neurodegenerative diseases. nih.gov
Alteration of the Phenazine (B1670421) Core: The phenazine structure can also be systematically modified. The synthesis of phenazine-1-carboxylic acid derivatives has been explored, providing pathways to new analogues. nih.govmdpi.com Future work could focus on introducing substituents on the phenazine rings to fine-tune the molecule's redox potential, a key determinant of the biological activity of many phenazine compounds. caltech.edu
Varying the Linker: The ester linkage between the quinoline and phenazine moieties is another point for modification. Replacing the ester with an amide, hydrazone, or other functional groups could alter the compound's stability, flexibility, and hydrogen-bonding capabilities, potentially leading to derivatives with improved pharmacokinetic properties and novel biological targets. rsc.org The synthesis of quinoline-hydrazone hybrids has been shown to yield compounds with potent inhibitory activity against mutant EGFR. rsc.org
Modern synthetic techniques, such as microwave-assisted synthesis and multicomponent reactions, could be employed to streamline the production of these new derivatives, making the process more efficient and environmentally friendly. nih.gov
Comprehensive Mechanistic Elucidation of Biological Actions
A critical area for future research is to unravel the precise molecular mechanisms through which Quinolin-8-yl phenazine-1-carboxylate (B1240584) and its derivatives exert their biological effects. While the individual parent compounds offer clues, the hybrid nature of the molecule necessitates a dedicated investigation.
Key research directions include:
Identification of Molecular Targets: Based on the known activities of related compounds, potential targets include DNA, topoisomerases, protein kinases like EGFR, and carbonic anhydrases. rsc.orgmdpi.comnih.gov Comprehensive screening against a panel of cancer cell lines and microbial strains will be a crucial first step. researchgate.netnih.gov For example, certain quinoline-piperazine hybrids have demonstrated significant activity against multidrug-resistant tuberculosis strains. nih.gov
Investigation of Cellular Pathways: Future studies should aim to identify the cellular pathways modulated by these compounds. This could involve investigating their ability to induce apoptosis, inhibit cell cycle progression, or generate reactive oxygen species (ROS). caltech.edu The redox-active nature of the phenazine moiety suggests that exploring its impact on cellular redox homeostasis will be particularly important. caltech.edu
Computational Modeling and Structural Biology: Molecular docking and simulation studies can provide valuable insights into the binding interactions between the compounds and their biological targets. rsc.org These computational approaches, combined with experimental techniques like X-ray crystallography, can help in understanding the structure-activity relationships and guide the rational design of more potent and selective derivatives. nih.gov
The following table summarizes the biological activities of some related quinoline and phenazine derivatives, which can inform the initial mechanistic studies for Quinolin-8-yl phenazine-1-carboxylate.
| Compound Class | Example Derivative | Biological Activity | Potential Mechanism of Action |
| Quinoline Hybrids | Quinoline-hydrazone | Anticancer (EGFR inhibitor) rsc.org | Inhibition of mutant Epidermal Growth Factor Receptor (EGFR) rsc.org |
| 8-Hydroxyquinoline Derivatives | 8-Hydroxy-2-quinolinecarbaldehyde | Antitumor nih.gov | Not fully elucidated, potential metal chelation nih.gov |
| Phenazine Derivatives | Phenazine-1-carboxylic acid (PCA) | Antibacterial nih.gov | Generation of oxidative stress nih.gov |
| Quinoline-Piperazine Hybrids | 2,4,6-substituted quinoline conjugated piperazine | Antituberculosis nih.gov | Inhibition of bacterial growth nih.gov |
| 8-Substituted Quinoline-2-carboxamides | 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | Carbonic Anhydrase Inhibition nih.gov | Inhibition of hCA I and hCA II isoforms nih.gov |
This table is generated based on data from existing research on related compounds and is intended to guide future investigations.
Exploration of New Application Domains
Beyond the well-established areas of anticancer and antimicrobial research, the unique structural and electronic properties of this compound and its derivatives could be harnessed for a variety of novel applications.
Future explorations could venture into:
Neuroprotective Agents: Certain 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease, partly due to their ability to chelate metal ions involved in oxidative stress. nih.govnih.gov The hybrid molecule could be explored for similar neuroprotective properties.
Biocontrol Agents in Agriculture: Phenazine-1-carboxylic acid, produced by certain soil bacteria, is a natural biocontrol agent that protects plants from fungal and bacterial pathogens. nih.govmdpi.com Derivatives of this compound could be developed as novel and effective crop protection agents.
Materials Science and Sensors: The planar, aromatic systems of both quinoline and phenazine are known to participate in π–π stacking interactions. nih.gov This property, along with the potential for metal chelation by the quinolin-8-yl moiety, suggests that these compounds could be used in the development of new functional materials, such as organic light-emitting diodes (OLEDs) or chemical sensors for detecting specific metal ions. The ability of related N-(Quinolin-8-yl)quinoline-2-carboxamide to form complexes with transition metals highlights this potential. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing Quinolin-8-yl phenazine-1-carboxylate derivatives?
The synthesis typically involves nucleophilic substitution and bromination reactions. For example, phenazine-1-carboxylic acid can be derivatized using substituted acetophenones or quinoline precursors under controlled reaction conditions. Key steps include optimizing solvent systems (e.g., DMF or THF) and reaction temperatures to achieve high yields . Structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to validate product purity.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring proper handling of twinned or high-resolution data .
- Spectroscopy : Combine ¹H/¹³C NMR for functional group analysis, FT-IR for carbonyl and aromatic bond identification, and HRMS for molecular weight confirmation .
- Thermal analysis : TGA and DSC assess thermal stability and phase transitions, particularly for salt forms .
Q. How should researchers evaluate the biological activity of this compound?
Begin with in vitro assays targeting microbial growth inhibition (e.g., against Pseudomonas spp.) or redox activity. Use minimum inhibitory concentration (MIC) tests and biofilm disruption assays. For redox studies, cyclic voltammetry can quantify electron-transfer efficiency . Always include positive controls (e.g., phenazine-1-carboxylic acid) and replicate experiments to address variability .
Advanced Research Questions
Q. How can biosynthetic pathways inform the production of phenazine-1-carboxylate derivatives?
The phz operon in Pseudomonas aeruginosa encodes enzymes like PhzE, which catalyzes the first step in phenazine biosynthesis. Heterologous expression of phz genes in model organisms (e.g., E. coli) enables scalable production. Monitor pathway efficiency via LC-MS for intermediate metabolites and optimize fermentation conditions (e.g., pH, aeration) .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- For ambiguous X-ray Re-refine using SHELXD for phase solution and SHELXE for density modification. Cross-validate with spectroscopic data .
- If NMR signals overlap: Use 2D techniques (e.g., COSY, HSQC) or variable-temperature NMR. For redox-active compounds, avoid prolonged exposure to air to prevent degradation .
Q. How does this compound enhance electron transfer in microbial fuel cells (MFCs)?
The compound acts as a redox shuttle, facilitating extracellular electron transfer (EET) in Shewanella or Pseudomonas biofilms. Design experiments to measure current density in MFCs with/without the compound. Use cyclic voltammetry to confirm redox potential alignment with anode materials. Overexpression of the phz operon can further enhance electron flux .
Methodological and Regulatory Considerations
Q. What are best practices for reporting experimental procedures?
- Reproducibility : Detail solvent ratios, reaction times, and purification methods (e.g., column chromatography gradients). For novel compounds, provide elemental analysis data .
- Regulatory compliance : Note that this compound is classified as a controlled substance in some jurisdictions (e.g., New York State). Secure necessary permits for storage and handling .
Q. How to design studies addressing conflicting bioactivity results across literature?
- Controlled variables : Standardize microbial strains, growth media, and compound concentrations.
- Data triangulation : Combine bioassays with metabolomic profiling (e.g., GC-MS) to identify confounding factors like impurity interference .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for dose-response studies?
Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning models to predict structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
